p-Hydroxymandelic acid

Description

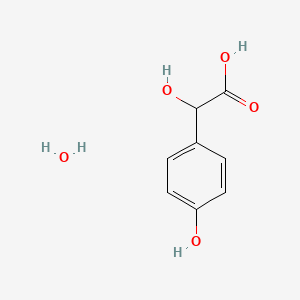

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXHKYRQLYQUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862596 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1198-84-1, 7198-10-9 | |

| Record name | (±)-4-Hydroxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-4-hydroxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV52GS53BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103 - 106 °C | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure of p-Hydroxymandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxymandelic acid, also known by its IUPAC name 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, is an aromatic alpha-hydroxy acid of significant interest in various scientific domains.[1] It serves as a crucial metabolite and a versatile chemical intermediate in the synthesis of pharmaceuticals, notably the beta-blocker atenolol.[2][3] This document provides a detailed examination of its molecular structure, chemical properties, and relevant experimental context.

Molecular Structure and Chemical Identity

The chemical structure of p-Hydroxymandelic acid is characterized by a central alpha-carbon atom bonded to four different functional groups: a hydroxyl group, a carboxyl group, a hydrogen atom, and a p-hydroxyphenyl group. This arrangement renders the alpha-carbon a chiral center, meaning the molecule can exist as two distinct enantiomers: (R)- and (S)-p-hydroxymandelic acid.[4]

The core components of its structure are:

-

Benzene (B151609) Ring: A six-carbon aromatic ring.

-

Phenolic Hydroxyl Group (-OH): Attached to the fourth carbon (para position) of the benzene ring, classifying it as a phenol (B47542).

-

Alpha-Hydroxy Carboxylic Acid Moiety: A side chain attached to the benzene ring, consisting of:

-

A carboxyl group (-COOH).

-

A hydroxyl group (-OH) attached to the carbon adjacent to the carboxyl group (the alpha-carbon).

-

The systematic name, 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, precisely describes this arrangement.[1][3]

Physicochemical Properties

A summary of the key quantitative data for p-Hydroxymandelic acid is presented below. These properties are fundamental for its application in chemical synthesis and biological studies.

| Property | Value | Source |

| Chemical Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [4][5] |

| Monoisotopic Mass | 168.042258744 Da | [4] |

| CAS Number | 1198-84-1 | [3] |

| Melting Point | 103 - 106 °C | |

| Appearance | Light red powder | [3] |

Logical Structure of p-Hydroxymandelic Acid

The following diagram illustrates the connectivity of the primary functional groups that constitute the p-Hydroxymandelic acid molecule.

Caption: Logical relationship of functional groups in p-Hydroxymandelic acid.

Experimental Protocols: Synthesis

The synthesis of p-Hydroxymandelic acid is crucial for its use as a precursor in drug manufacturing.[2] Several methods have been documented, with the condensation of phenol and glyoxylic acid being a primary route.[3][6]

Methodology: Condensation of Phenol and Glyoxylic Acid [3][6]

-

Reaction Setup: Phenol and glyoxylic acid are combined in an aqueous solution, often under alkaline conditions. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, may be employed to improve reaction efficiency.[6]

-

Condensation: The electrophilic aldehyde group of glyoxylic acid attacks the electron-rich phenol ring, primarily at the para position, to form p-hydroxymandelic acid.[3]

-

Work-up and Purification: The reaction mixture is acidified to precipitate the product.[7]

-

Isolation: The resulting product, which may also contain the ortho-isomer, is then purified.[6] Column chromatography is a common technique used to separate the desired p-isomer from byproducts.[6]

-

Crystallization: The purified p-Hydroxymandelic acid is then crystallized from the solution.[7]

The following workflow diagram outlines the key stages of this synthetic protocol.

Caption: Experimental workflow for the synthesis of p-Hydroxymandelic acid.

Biological Significance

p-Hydroxymandelic acid is recognized as an endogenous metabolite.[1] It is an acidic metabolite of p-octopamine and p-synephrine and a naturally occurring metabolite of tyramine.[5] It has been detected in various foods, which suggests it could serve as a potential biomarker for the consumption of certain products.[8] Its role as a secondary metabolite highlights its involvement in non-essential metabolic pathways that may be related to signaling or defense mechanisms.

References

- 1. mzCloud – 4 Hydroxymandelic acid [mzcloud.org]

- 2. p-Hydroxymandelic acid | CAS#:1198-84-1 | Chemsrc [chemsrc.com]

- 3. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 4. (R)-4-hydroxymandelic acid | C8H8O4 | CID 440639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Hydroxymandelic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. CN101417942A - Method for preparing p-hydroxymandelic acid - Google Patents [patents.google.com]

- 7. CN102010325A - Method for synthesizing p-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 8. Showing Compound p-Hydroxymandelic acid (FDB022267) - FooDB [foodb.ca]

p-Hydroxymandelic acid chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of p-Hydroxymandelic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics and stability profile of p-hydroxymandelic acid (p-HMA) is crucial. This valuable aromatic fine chemical serves as a key intermediate in the production of pharmaceuticals, such as the selective β1-receptor antagonist atenolol, and food additives.[1] This guide provides a detailed overview of its chemical properties, stability, and relevant experimental methodologies.

Chemical and Physical Properties

p-Hydroxymandelic acid, also known as 4-hydroxymandelic acid, is an aromatic alpha-hydroxy acid.[2] It typically appears as a light red, off-white, or colorless crystalline solid and often occurs as a monohydrate.[3][4][5] The compound's structure includes a hydroxyl group and a carboxylic acid functional group, rendering it soluble in water and some organic solvents like DMSO.[4][6][7]

Quantitative data regarding the physicochemical properties of p-hydroxymandelic acid are summarized in the table below. It is important to note the variability in reported melting points, which may be attributed to the compound existing in anhydrous or monohydrate forms.[3][7]

| Property | Value | Source(s) |

| IUPAC Name | 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid | [3][8][9] |

| Other Names | 4-Hydroxymandelic acid, p-Hydroxyphenylglycolic acid, DL-alpha,4-Dihydroxybenzeneacetic acid | [1][3][5] |

| CAS Number | 1198-84-1 (anhydrous), 184901-84-6 (monohydrate) | [3] |

| Chemical Formula | C₈H₈O₄ (anhydrous), C₈H₁₀O₅ (monohydrate) | [1][3][10] |

| Molar Mass | 168.15 g/mol (anhydrous), 186.16 g/mol (monohydrate) | [3][5][10][11] |

| Appearance | Light red powder, Off-white crystalline powder, Colorless crystalline solid | [1][3][4][5] |

| Melting Point | 82-85 °C, 88-90 °C (monohydrate), 89 °C, 103-106 °C, 150-153 °C | [1][3][4][12][13] |

| Boiling Point | 405.4 °C at 760 mmHg (predicted) | [1][14] |

| Density | 1.48 g/cm³ (predicted) | [1][14] |

| pKa (Strongest Acidic) | 3.3 (predicted) | [15] |

| Water Solubility | 7.69 g/L (predicted), also reported as "soluble" | [7][15] |

| Solubility (Other) | DMSO: 22.22-50 mg/mL | [6][16] |

| logP | 0.51 - 0.86 (predicted) | [1][15] |

| Polar Surface Area | 77.76 Ų | [1][15] |

| Flash Point | 213.1 °C | [1][6] |

Chemical Stability and Storage

p-Hydroxymandelic acid is generally stable under normal temperatures and pressures.[1][5] However, it exhibits sensitivity to certain environmental factors that are critical for researchers and drug development professionals to consider.

Key Stability Considerations:

-

Light Sensitivity : The compound darkens and decomposes upon exposure to light.[1][5] Therefore, it must be stored protected from light.[1][5]

-

Thermal Stability : While stable at ambient temperatures, exposure to excess heat should be avoided.[1]

-

Incompatibilities : p-HMA is incompatible with strong oxidizing agents.[1][5]

-

Hazardous Decomposition : When subjected to decomposition, it can produce hazardous products such as carbon monoxide and carbon dioxide.[1][5]

Recommended Storage Protocol: For optimal stability, p-hydroxymandelic acid should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6] The storage area should be away from incompatible substances, excess heat, and light.[1][5] For laboratory purposes, refrigeration at -20°C or 2-8°C is also recommended.[1]

Experimental Protocols and Methodologies

Synthesis of p-Hydroxymandelic Acid

A common method for synthesizing p-hydroxymandelic acid is through the condensation reaction of phenol (B47542) and glyoxylic acid.[3] The reaction involves the electrophilic substitution of phenol with glyoxylic acid, typically catalyzed by an acid.

Caption: Chemical synthesis pathway of p-hydroxymandelic acid.

Enzymatic Degradation Pathway

In biological systems, such as the bacterium Pseudomonas convexa, p-hydroxymandelic acid is metabolized via an oxidative pathway.[17] The degradation proceeds through several intermediates to ultimately form p-hydroxybenzoic acid, which can be further metabolized.[18][19] This enzymatic conversion involves a series of oxidation and decarboxylation steps.[18]

Caption: Enzymatic oxidation of p-hydroxymandelic acid.

Analytical Characterization Workflow

The characterization of p-hydroxymandelic acid involves a multi-step process to confirm its identity, purity, and properties. This workflow is standard for the analysis of chemical compounds in a research and development setting.

Methodology:

-

Spectroscopic Analysis : The structure and purity of p-HMA are confirmed using various spectroscopic techniques.

-

NMR Spectroscopy : ¹H NMR is used to determine the proton environment of the molecule. For DL-4-hydroxymandelic acid in DMSO-d₆, characteristic shifts are observed around 7.20 ppm, 6.73 ppm, and 4.90 ppm.[20]

-

Mass Spectrometry : Provides information on the mass-to-charge ratio, confirming the molecular weight of the compound.[8]

-

Infrared (IR) Spectroscopy : Used to identify the functional groups present, such as hydroxyl (-OH) and carboxylic acid (C=O) groups.

-

UV Spectroscopy : Can be used to analyze samples containing the aromatic ring structure.

-

-

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) is often employed to assess the purity of the compound and to monitor its stability over time in different conditions.[21]

-

Physicochemical Property Determination : Standard laboratory methods are used to measure properties like melting point and solubility.

Caption: General workflow for chemical characterization.

References

- 1. p-Hydroxymandelic acid | CAS#:1198-84-1 | Chemsrc [chemsrc.com]

- 2. Mandelic acid - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. CAS 184901-84-6: DL-4-hydroxymandelic acid monohydrate [cymitquimica.com]

- 8. mzCloud – 4 Hydroxymandelic acid [mzcloud.org]

- 9. Exposome-Explorer - p-Hydroxymandelic acid (Compound) [exposome-explorer.iarc.fr]

- 10. scbt.com [scbt.com]

- 11. (R)-4-hydroxymandelic acid | C8H8O4 | CID 440639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. shop.galochrom.cz [shop.galochrom.cz]

- 15. Showing Compound p-Hydroxymandelic acid (FDB022267) - FooDB [foodb.ca]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. THE ENZYMATIC OXIDATION OF p-HYDROXYMANDELIC ACID TO p-HYDROXYBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DL-4-HYDROXYMANDELIC ACID MONOHYDRATE(7198-10-9) 1H NMR [m.chemicalbook.com]

- 21. Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Microbial Biosynthesis of p-Hydroxymandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biosynthesis of p-hydroxymandelic acid (HMA), a valuable chiral building block in the pharmaceutical industry. This document details the core biosynthetic pathway, key enzymes, and metabolic engineering strategies for enhancing production in microorganisms. It also provides detailed experimental protocols and quantitative data to support research and development efforts in this field.

The Core Biosynthetic Pathway of p-Hydroxymandelic Acid

The microbial production of p-hydroxymandelic acid originates from central carbon metabolism, branching off at the shikimate pathway to produce the necessary aromatic precursor, p-hydroxyphenylpyruvate (HPP). The key enzymatic step is the conversion of HPP to HMA, catalyzed by the enzyme hydroxymandelate synthase (HMS).

Upstream Pathway: The Shikimate Pathway for p-Hydroxyphenylpyruvate (HPP) Supply

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids in microorganisms. The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. A series of enzymatic reactions then leads to the synthesis of chorismate, a key branch-point intermediate. For the production of HPP, chorismate is converted to prephenate by chorismate mutase, and then prephenate is converted to HPP by prephenate dehydrogenase.

To enhance the production of HMA, it is crucial to increase the intracellular availability of HPP. Metabolic engineering strategies often focus on:

-

Overexpression of key shikimate pathway genes: Increasing the expression of genes such as aroG, aroB, and aroD can enhance the carbon flux towards chorismate.

-

Alleviating feedback inhibition: The first enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by genes like aroG, aroF, and aroH in E. coli), is often subject to feedback inhibition by aromatic amino acids. Using feedback-resistant mutants of this enzyme is a common strategy.

-

Increasing precursor supply: Engineering central carbon metabolism to increase the availability of PEP and E4P can also boost the output of the shikimate pathway.

The Key Enzymatic Step: Hydroxymandelate Synthase (HMS)

The final and committed step in the biosynthesis of HMA is the conversion of p-hydroxyphenylpyruvate (HPP) to p-hydroxymandelic acid. This reaction is catalyzed by hydroxymandelate synthase (HMS), a non-heme Fe(II)-dependent dioxygenase. The enzyme utilizes molecular oxygen to hydroxylate the α-keto acid substrate, leading to the formation of HMA and the release of carbon dioxide.

Reaction: p-hydroxyphenylpyruvate + O₂ → p-hydroxymandelic acid + CO₂

Hydroxymandelate synthases have been identified in various microorganisms, with the enzymes from Amycolatopsis orientalis and Nocardia uniformis being well-characterized and frequently used in metabolic engineering studies.

Quantitative Data on p-Hydroxymandelic Acid Production

The following tables summarize key quantitative data from various studies on the microbial production of p-hydroxymandelic acid.

Table 1: Kinetic Parameters of Hydroxymandelate Synthase (HMS)

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Amycolatopsis orientalis | p-Hydroxyphenylpyruvate | 59 (Kd) | N/A | [1][2] |

Note: The reported value for HMS from Amycolatopsis orientalis is the dissociation constant (Kd) rather than the Michaelis constant (Km).

Table 2: Microbial Production of p-Hydroxymandelic Acid (HMA)

| Microorganism | Genetic Modifications | Substrate | Titer (mg/L) | Yield (g/g) | Productivity (mg/L/h) | Reference |

| Saccharomyces cerevisiae | Expressing HMS from Amycolatopsis orientalis | Glucose | 119 | N/A | N/A | [3] |

| Saccharomyces cerevisiae | Engineered shikimate pathway, expressing HMS from A. orientalis | Glucose | 465 | N/A | N/A | [3] |

| Saccharomyces cerevisiae | Engineered shikimate pathway, expressing HMS from Nocardia uniformis, additional gene deletions | Glucose | >1000 | N/A | N/A | [3] |

| Escherichia coli | Engineered shikimate pathway, expressing HMS | Glucose-Xylose Mixture | 15,800 | N/A | N/A | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of p-hydroxymandelic acid.

Purification of Recombinant His-tagged Hydroxymandelate Synthase (HMS)

This protocol describes the purification of a C-terminally His₆-tagged HMS expressed in E. coli.

Materials:

-

E. coli cell pellet expressing His-tagged HMS

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA Agarose (B213101) resin

-

DNase I

-

Protease inhibitor cocktail

Procedure:

-

Cell Lysis:

-

Thaw the cell pellet on ice and resuspend in ice-cold Lysis Buffer (5 mL per gram of wet cell pellet).

-

Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to complete lysis. Use short bursts to avoid overheating. The lysate should become less viscous.

-

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to digest DNA.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C to allow binding of the His-tagged protein.

-

Load the lysate-resin mixture into a chromatography column.

-

Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged HMS with 5 column volumes of Elution Buffer. Collect fractions.

-

-

Analysis and Storage:

-

Analyze the collected fractions by SDS-PAGE to assess purity.

-

Pool the fractions containing pure HMS.

-

Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified enzyme at -80°C.

-

Spectrophotometric Assay of Hydroxymandelate Synthase (HMS) Activity

This assay measures the activity of HMS by monitoring the consumption of the substrate p-hydroxyphenylpyruvate (HPP) at 310 nm.

Materials:

-

Purified HMS enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

p-Hydroxyphenylpyruvate (HPP) stock solution (10 mM in Assay Buffer)

-

Ferrous ammonium (B1175870) sulfate (B86663) ((NH₄)₂Fe(SO₄)₂) stock solution (10 mM in water)

-

Ascorbate stock solution (100 mM in water)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Assay Buffer to a final volume of 1 mL

-

Ferrous ammonium sulfate to a final concentration of 100 µM

-

Ascorbate to a final concentration of 1 mM

-

-

Add a known amount of purified HMS enzyme to the reaction mixture and incubate for 1 minute at room temperature to allow for iron binding.

-

Initiate the reaction by adding HPP to a final concentration of 200 µM.

-

Immediately monitor the decrease in absorbance at 310 nm (the wavelength of maximum absorbance for the enolate form of HPP) over time using a spectrophotometer.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for HPP at 310 nm under these conditions is approximately 13,000 M⁻¹cm⁻¹.

HPLC Method for Quantification of p-Hydroxymandelic Acid

This method is suitable for quantifying p-hydroxymandelic acid in microbial fermentation broth.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 40% B

-

15-18 min: 40% to 95% B

-

18-20 min: 95% B

-

20-22 min: 95% to 5% B

-

22-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 225 nm.

Sample Preparation:

-

Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with mobile phase A as needed to bring the concentration of p-hydroxymandelic acid within the range of the standard curve.

Quantification:

-

Prepare a standard curve of p-hydroxymandelic acid in the range of expected sample concentrations.

-

Inject the prepared samples and standards onto the HPLC system.

-

Quantify the amount of p-hydroxymandelic acid in the samples by comparing the peak area to the standard curve.

Visualizations of Pathways and Workflows

Biosynthesis Pathway of p-Hydroxymandelic Acid

Caption: Overview of the p-hydroxymandelic acid biosynthesis pathway from glucose.

Experimental Workflow for HMS Purification

Caption: Workflow for the purification of recombinant His-tagged hydroxymandelate synthase.

Experimental Workflow for HMA Quantification

Caption: Workflow for the quantification of p-hydroxymandelic acid from fermentation broth.

References

- 1. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of p-Hydroxymandelic Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxymandelic acid (HMA), a derivative of mandelic acid, is a significant intermediate in the microbial metabolism of aromatic compounds. Its chirality and functional groups make it a valuable precursor for the synthesis of various pharmaceuticals and fine chemicals. Understanding the microbial pathways involved in the synthesis and degradation of HMA is crucial for developing novel biocatalytic processes and for metabolic engineering of microorganisms for targeted production. This technical guide provides an in-depth overview of the biosynthesis and catabolism of p-hydroxymandelic acid in various microorganisms, detailing the key enzymes, metabolic pathways, quantitative data, and experimental protocols.

Biosynthesis of p-Hydroxymandelic Acid

The microbial biosynthesis of p-hydroxymandelic acid primarily originates from the shikimate pathway, a central route for the synthesis of aromatic amino acids in bacteria, fungi, and plants. The key precursor for HMA is 4-hydroxyphenylpyruvate, which is converted to HMA by the enzyme hydroxymandelate synthase (HMAS).

Key Enzyme: Hydroxymandelate Synthase (HMAS)

Hydroxymandelate synthase (EC 1.13.11.46) is a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[1] This enzyme has been identified in various bacteria, including the vancomycin-producing actinomycete Amycolatopsis orientalis and Nocardia uniformis.[2] HMAS exhibits substrate promiscuity, also accepting phenylpyruvate to produce mandelic acid.[3]

Metabolic Engineering for Enhanced Production

Significant research has focused on engineering microorganisms like Saccharomyces cerevisiae and Escherichia coli for the overproduction of HMA. These strategies typically involve:

-

Overexpression of HMAS: Introducing and overexpressing the gene encoding HMAS from organisms like Amycolatopsis orientalis is a primary step.[3]

-

Enhancing Precursor Supply: Increasing the metabolic flux towards 4-hydroxyphenylpyruvate by engineering the shikimate pathway. This can be achieved by overexpressing key enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroF) and chorismate mutase/prephenate dehydrogenase (tyrA).

-

Blocking Competing Pathways: Deleting genes involved in competing pathways to channel more carbon towards HMA. For instance, knocking out genes in the Ehrlich pathway (e.g., aro10) or pathways leading to other aromatic amino acids can increase the availability of precursors for HMA synthesis.[3]

Quantitative Data on HMA Biosynthesis

| Microorganism | Engineering Strategy | Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Expression of HMAS from A. orientalis | 119 | [3] |

| Saccharomyces cerevisiae | HMAS expression + shikimate pathway engineering | 465 | [3] |

| Saccharomyces cerevisiae | HMAS from N. uniformis + multiple gene deletions | >1000 | [3] |

| Escherichia coli | Expression of HMAS from A. orientalis | 92 (S-mandelic acid) | [4] |

| Escherichia coli | HMAS expression + deletion of competing pathways | 740 (S-mandelic acid) | [4] |

Enzyme Kinetics of Hydroxymandelate Synthase from Amycolatopsis orientalis

| Parameter | Value | Reference |

| Dissociation constant (Kd) for 4-hydroxyphenylpyruvate | 59 µM | [5] |

| Rate constant (k1) | 1 x 105 M-1s-1 | [5] |

| Rate constant (k2) | 250 s-1 | [5] |

| Rate constant (k3) | 5 s-1 | [5] |

| Rate constant (k4) | 0.3 s-1 | [5] |

Degradation of p-Hydroxymandelic Acid

The microbial degradation of p-hydroxymandelic acid has been primarily studied in Pseudomonas species, which can utilize it as a sole carbon and energy source. The pathway involves the sequential action of several key enzymes.

Key Enzymes in HMA Degradation

-

L-Mandelate-4-hydroxylase: This enzyme hydroxylates mandelic acid to form 4-hydroxymandelic acid.

-

L-4-Hydroxymandelate oxidase: This flavoprotein (FAD) catalyzes the oxidative decarboxylation of L-4-hydroxymandelic acid to 4-hydroxybenzaldehyde (B117250), consuming oxygen and producing carbon dioxide and hydrogen peroxide.[6] This enzyme requires Mn2+ for its activity.[7]

The degradation pathway then proceeds through 4-hydroxybenzaldehyde and 4-hydroxybenzoic acid, which is further metabolized via protocatechuate and enters the central metabolism through the β-ketoadipate pathway.

Quantitative Data on HMA Degradation

Enzyme Kinetics of L-4-Hydroxymandelate Oxidase from Pseudomonas convexa

| Substrate | Km (mM) | Reference |

| DL-4-hydroxymandelate | 0.44 | [7] |

| FAD | 0.038 | [7] |

Experimental Protocols

Cloning and Expression of Hydroxymandelate Synthase (HMAS) in E. coli

This protocol describes the general steps for cloning the HMAS gene from a source organism like Amycolatopsis orientalis and expressing it in E. coli.

a. Gene Amplification:

-

Design PCR primers to amplify the HMAS coding sequence from the genomic DNA of A. orientalis.

-

Perform PCR to obtain the HMAS gene.

b. Vector Ligation:

-

Digest both the PCR product and a suitable expression vector (e.g., pET-28a) with appropriate restriction enzymes.

-

Ligate the HMAS gene into the expression vector.

c. Transformation:

-

Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Plate the transformed cells on selective agar (B569324) plates (e.g., LB agar with kanamycin).

d. Expression and Protein Purification:

-

Inoculate a single colony into liquid culture medium and grow to an appropriate optical density.

-

Induce protein expression with IPTG.

-

Harvest the cells, lyse them, and purify the His-tagged HMAS protein using nickel-affinity chromatography.[7]

Hydroxymandelate Synthase (HMAS) Enzyme Activity Assay

This spectrophotometric assay measures the activity of HMAS by monitoring the consumption of the substrate, 4-hydroxyphenylpyruvate (HPP).

a. Reaction Mixture:

-

Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), FeSO4, ascorbate, and purified HMAS enzyme.

b. Assay Initiation:

-

Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate.

c. Detection:

-

Monitor the decrease in absorbance at a wavelength where HPP absorbs, or couple the reaction to a secondary reaction that produces a colored product. Alternatively, stop the reaction at different time points and quantify the product (HMA) using HPLC.

L-4-Hydroxymandelate Oxidase Enzyme Activity Assay

This assay measures the activity of L-4-hydroxymandelate oxidase by monitoring the consumption of oxygen or the formation of the product, 4-hydroxybenzaldehyde.

a. Oxygen Consumption Method:

-

Use a Clark-type oxygen electrode to measure the rate of oxygen consumption in a reaction mixture containing buffer, FAD, Mn2+, and the enzyme.

-

Initiate the reaction by adding L-4-hydroxymandelic acid.

b. Spectrophotometric Method:

-

Monitor the increase in absorbance at the characteristic wavelength for 4-hydroxybenzaldehyde.

-

The reaction mixture should contain buffer, FAD, Mn2+, and the enzyme. Initiate the reaction with the substrate.

Quantification of p-Hydroxymandelic Acid by HPLC

This protocol outlines a general method for the quantification of HMA in fermentation broths or enzyme assay mixtures.

a. Sample Preparation:

-

Centrifuge the sample to remove cells and debris.

-

Filter the supernatant through a 0.22 µm filter.[8]

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8][9]

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.[10]

-

Detection: UV detector at a wavelength where HMA has a strong absorbance (e.g., around 225 nm).

-

Quantification: Use a standard curve of known HMA concentrations to quantify the amount in the samples.

Site-Directed Mutagenesis of Hydroxymandelate Synthase

This protocol describes the introduction of specific mutations into the HMAS gene to alter its properties, such as substrate specificity.

a. Primer Design:

b. PCR Amplification:

-

Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the HMAS gene with the mutagenic primers.[12]

c. Template Digestion:

-

Digest the parental, non-mutated plasmid template with the restriction enzyme DpnI, which specifically cleaves methylated DNA.[13]

d. Transformation and Sequencing:

-

Transform the DpnI-treated DNA into competent E. coli.

-

Isolate plasmid DNA from the resulting colonies and sequence the HMAS gene to confirm the presence of the desired mutation.

Signaling Pathways and Logical Relationships

The metabolic pathways for the biosynthesis and degradation of p-hydroxymandelic acid can be visualized as directed graphs, illustrating the flow of metabolites through a series of enzymatic reactions. Experimental workflows can also be represented to show the logical sequence of steps in a research protocol.

Biosynthesis of p-Hydroxymandelic Acid from Chorismate

Degradation of p-Hydroxymandelic Acid in Pseudomonas

References

- 1. 4-hydroxymandelate synthase - Wikipedia [en.wikipedia.org]

- 2. CN101417942A - Method for preparing p-hydroxymandelic acid - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. towardsdatascience.com [towardsdatascience.com]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. molevol.hhu.de [molevol.hhu.de]

- 8. Metabolic Engineering of Escherichia coli for De Novo Biosynthesis of Mandelic Acid [mdpi.com]

- 9. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. helixchrom.com [helixchrom.com]

- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 12. bowdish.ca [bowdish.ca]

- 13. web.stanford.edu [web.stanford.edu]

A Technical Guide to the Historical Context and Discovery of p-Hydroxymandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical context of p-Hydroxymandelic acid (4-Hydroxymandelic acid). Given the absence of a singular, documented moment of discovery from a natural source, this document frames its "discovery" as its first chemical synthesis and characterization within the broader scientific landscape of the early 20th century.

Historical Context: An Era of Aromatic Chemistry

The story of p-Hydroxymandelic acid is rooted in the burgeoning field of organic chemistry in the late 19th and early 20th centuries. Following the discovery of mandelic acid in 1831 by the German pharmacist Ferdinand Ludwig Winckler, who isolated it by heating amygdalin (B1666031) from bitter almonds with hydrochloric acid, there was considerable scientific interest in related aromatic alpha-hydroxy acids. The name "mandelic acid" itself is derived from the German "Mandel," meaning almond.

The scientific community at the time was heavily invested in understanding the structure and reactivity of aromatic compounds. The development of new synthetic methodologies was a primary focus, allowing chemists to create novel structures and explore their properties. It is within this context of systematic exploration of chemical synthesis that p-Hydroxymandelic acid was likely first produced and characterized. While a specific individual or date for its initial synthesis is not clearly documented in readily available literature, early patents and publications from the 1930s indicate that the synthesis of p-Hydroxymandelic acid via the condensation of phenol (B47542) and glyoxylic acid was known.

The "Chemical Discovery": Synthesis and Characterization

The first synthesis of p-Hydroxymandelic acid represents its "chemical discovery." The most historically significant method for its preparation is the condensation of phenol with glyoxylic acid in an alkaline aqueous solution. This reaction, while refined over the years, was the foundational method for producing the compound.

One of the earliest documented physical characteristics of p-Hydroxymandelic acid is its melting point, which was reported in a 1936 paper in the Journal of the American Chemical Society. This indicates that by this time, the compound could be synthesized in a purified form, allowing for its physical properties to be systematically studied.

Early Quantitative Data and Physical Properties

The following table summarizes some of the key quantitative data for p-Hydroxymandelic acid, including its historically reported melting point.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | - |

| Molar Mass | 168.15 g/mol | - |

| Melting Point (Monohydrate) | 82-84 °C (decomposition) | J. Am. Chem. Soc., 58, p1292-4, 1936 |

| Appearance | White to light yellow crystalline powder | General chemical knowledge |

| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |

Experimental Protocols: Early Synthesis Methods

While the original detailed experimental protocol for the first synthesis of p-Hydroxymandelic acid is not available, the following method is representative of the early synthetic approaches based on the condensation of phenol and glyoxylic acid, as described in early 20th-century patents.

Objective: To synthesize racemic p-Hydroxymandelic acid via the condensation of phenol and glyoxylic acid.

Materials:

-

Phenol

-

Glyoxylic acid (aqueous solution)

-

Sodium hydroxide (B78521) (or potassium hydroxide)

-

Hydrochloric acid (or sulfuric acid for acidification)

-

Ethyl acetate (B1210297) (for extraction)

-

Water

-

Nitrogen gas (for inert atmosphere)

Methodology:

-

Reaction Setup: A solution of sodium hydroxide in water is prepared in a reaction vessel equipped with a stirrer and a means to control the temperature. An excess of phenol is then dissolved in this alkaline solution under a nitrogen atmosphere to prevent oxidation.

-

Condensation Reaction: An aqueous solution of glyoxylic acid is slowly added to the alkaline phenol solution. The reaction mixture is then heated. Early protocols often involved prolonged reaction times, sometimes lasting for several days at room temperature or for several hours at elevated temperatures (e.g., 70-100°C).

-

Workup and Neutralization: After the reaction is complete, the mixture is cooled. The excess unreacted phenol is typically removed by extraction with a water-immiscible organic solvent. The remaining aqueous solution is then neutralized with an acid, such as hydrochloric acid.

-

Acidification and Extraction: The neutralized aqueous solution is further acidified to a low pH (e.g., pH 1-2) to protonate the p-Hydroxymandelic acid. The product is then extracted from the aqueous phase using a polar organic solvent, such as ethyl acetate.

-

Isolation and Purification: The organic extracts are combined, dried, and the solvent is evaporated to yield crude p-Hydroxymandelic acid. Early purification methods would have involved recrystallization from a suitable solvent, such as a water-alcohol mixture, to obtain the purified crystalline product.

Visualizations: Synthesis Workflow and Biological Pathway

The following diagrams illustrate the synthesis workflow for p-Hydroxymandelic acid and its biological context as a metabolite.

enzymatic synthesis of p-Hydroxymandelic acid from 4-hydroxypyruvic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic synthesis of p-Hydroxymandelic acid (pHMA), a valuable chiral building block in the pharmaceutical industry, from 4-hydroxypyruvic acid (4-HPP). This biocatalytic approach offers a promising green alternative to conventional chemical synthesis, providing high stereoselectivity under mild reaction conditions. This document details the core enzymatic reaction, experimental protocols for synthesis and analysis, and quantitative data from various studies.

Introduction

Para-Hydroxymandelic acid is a key precursor in the synthesis of various pharmaceuticals, including the beta-blocker atenolol. Traditionally, its production has relied on chemical methods that often involve harsh conditions and the use of toxic reagents. The enzymatic synthesis of pHMA, primarily through the action of (S)-p-hydroxymandelate synthase (HMS), presents a more sustainable and efficient manufacturing route. This enzyme, a non-heme Fe(II)-dependent dioxygenase, catalyzes the conversion of 4-hydroxypyruvic acid to (S)-p-hydroxymandelic acid with high enantioselectivity.[1]

The Core Enzymatic Reaction

The central reaction in this biocatalytic process is the conversion of 4-hydroxypyruvic acid and molecular oxygen to p-hydroxymandelic acid and carbon dioxide, catalyzed by (S)-p-hydroxymandelate synthase (EC 1.13.11.46).[1] This enzyme belongs to the family of oxidoreductases and is also known as 4-hydroxyphenylpyruvate dioxygenase II.[1]

The reaction proceeds via a complex mechanism involving the binding of the substrate and molecular oxygen to the iron center in the enzyme's active site. This leads to an oxidative decarboxylation of the pyruvate (B1213749) moiety of 4-HPP, followed by a stereospecific hydroxylation at the benzylic position to yield (S)-p-hydroxymandelic acid.

Quantitative Data

The efficiency of the enzymatic synthesis of p-hydroxymandelic acid can be evaluated through various quantitative parameters. The following tables summarize key data from studies on hydroxymandelate synthase and the production of pHMA in engineered microorganisms.

Table 1: Kinetic Parameters of Hydroxymandelate Synthase (HMS)

| Enzyme Source | Substrate | Kd (µM) | kcat (s-1) | Reference |

| Amycolatopsis orientalis | 4-Hydroxypyruvic Acid | 59 | 0.3 | [2] |

Table 2: Production of p-Hydroxymandelic Acid in Engineered Saccharomyces cerevisiae

| Strain Engineering | Enzyme Source | Titer (mg/L) | Reference |

| Wild type expressing HMS | Amycolatopsis orientalis | 119 | [3][4] |

| Engineered aromatic amino acid pathway | Amycolatopsis orientalis | 465 | [3] |

| Engineered aromatic amino acid pathway | Nocardia uniformis | >1000 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and analysis of p-hydroxymandelic acid.

Purification of Recombinant Hydroxymandelate Synthase

The following is a general protocol for the expression and purification of His-tagged hydroxymandelate synthase from E. coli.

Methodology:

-

Expression: The gene encoding for hydroxymandelate synthase is cloned into an expression vector (e.g., pET series) with a polyhistidine tag. The vector is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.

-

Cell Lysis: After harvesting by centrifugation, the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and disrupted by sonication on ice.

-

Clarification: The cell lysate is centrifuged to pellet cell debris, and the clear supernatant containing the soluble recombinant protein is collected.

-

Affinity Chromatography: The clarified lysate is loaded onto an IMAC column (e.g., Ni-NTA resin) pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: The His-tagged HMS is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove imidazole and prepare the enzyme for storage or immediate use.

In Vitro Enzymatic Synthesis of p-Hydroxymandelic Acid

The following protocol outlines a typical in vitro enzymatic reaction for the synthesis of p-hydroxymandelic acid.

Reaction Components:

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate: 1 mM 4-hydroxypyruvic acid

-

Enzyme: Purified hydroxymandelate synthase (concentration to be optimized)

-

Cofactor: 1 mM FeSO₄ (freshly prepared)

-

Reducing Agent: 2 mM Ascorbate (B8700270)

Procedure:

-

Prepare the reaction mixture by combining the buffer, 4-hydroxypyruvic acid, FeSO₄, and ascorbate in a microcentrifuge tube.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified hydroxymandelate synthase.

-

Incubate the reaction at the set temperature with shaking for a defined period (e.g., 1-24 hours).

-

Terminate the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile) to precipitate the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein and collect the supernatant for analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The concentration of p-hydroxymandelic acid in the reaction supernatant can be determined by reverse-phase HPLC.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or a similar acidic modifier.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 225 nm or 275 nm

-

Quantification: A standard curve of known concentrations of p-hydroxymandelic acid is used to quantify the product in the samples based on peak area.

Chiral HPLC for Enantiomeric Excess Determination

To determine the enantiomeric purity of the synthesized p-hydroxymandelic acid, a chiral HPLC method is required.

Methodology:

-

Column: A chiral stationary phase (CSP) column suitable for the separation of acidic chiral compounds.

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid).

-

Detection: UV absorbance.

-

Calculation of Enantiomeric Excess (ee): ee (%) = [([S] - [R]) / ([S] + [R])] x 100 Where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.

Conclusion

The enzymatic synthesis of p-hydroxymandelic acid from 4-hydroxypyruvic acid using hydroxymandelate synthase offers a highly efficient and stereoselective route to this important pharmaceutical intermediate. The methodologies outlined in this guide provide a framework for the production, purification, and analysis of this biocatalytic process. Further research into enzyme engineering and process optimization holds the potential to enhance the industrial viability of this green synthetic pathway.

References

- 1. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 3. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Metabolic Maze: An In-depth Technical Guide to the In Vivo Fate of p-Hydroxymandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxymandelic acid (p-HMA), a phenolic acid found in various natural sources and a metabolite of synephrine, is gaining attention for its potential physiological roles. Understanding its metabolic fate is crucial for evaluating its therapeutic and toxicological profile. This technical guide provides a comprehensive overview of the current knowledge on the in-vivo metabolism of p-HMA, drawing from direct studies and data on structurally related compounds. It details known and proposed metabolic pathways, enzymatic conversions, and analytical methodologies for its quantification in biological matrices. While comprehensive in vivo pharmacokinetic data for exogenous p-HMA remains limited, this guide synthesizes available information to provide a robust framework for researchers and drug development professionals.

Introduction

p-Hydroxymandelic acid (4-hydroxymandelic acid) is an alpha-hydroxy acid that has been identified as a urinary metabolite in humans following the consumption of citrus fruits containing synephrine[1]. It is also recognized as a valuable aromatic fine chemical used in the production of pharmaceuticals and food additives[2]. Notably, endogenous p-HMA plays a role as an intermediate in the biosynthesis of coenzyme Q10 (CoQ10) in human cells, a critical component of the mitochondrial electron transport chain. The enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL) is responsible for its production in this pathway. Given its presence from both endogenous and exogenous sources, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for assessing its biological significance and safety.

Metabolic Pathways of p-Hydroxymandelic Acid

The in vivo metabolism of exogenously administered p-HMA in mammals has not been extensively studied. However, based on microbial metabolism, the metabolism of structurally similar compounds, and known mammalian biotransformation pathways for phenolic acids, a putative metabolic pathway can be proposed. The primary metabolic transformations likely involve oxidation and conjugation.

Proposed Phase I Metabolism: Oxidation

In microorganisms, p-HMA has been shown to undergo oxidation to form p-hydroxybenzaldehyde, which is further oxidized to p-hydroxybenzoic acid and subsequently to 3,4-dihydroxybenzoic acid[3]. While direct evidence in mammals is scarce, it is plausible that a similar oxidative pathway exists. The initial oxidation of the alpha-hydroxy group of p-HMA would yield p-hydroxyphenylglyoxylic acid, which could then be decarboxylated to p-hydroxybenzaldehyde. This aldehyde can then be oxidized to p-hydroxybenzoic acid.

-

p-Hydroxymandelic acid → p-Hydroxyphenylglyoxylic acid → p-Hydroxybenzaldehyde → p-Hydroxybenzoic acid

The conversion of p-HMA to p-hydroxybenzoic acid has been enzymatically demonstrated in bacteria[4].

Phase II Metabolism: Conjugation

Phenolic acids are typically subject to Phase II conjugation reactions in mammals to increase their water solubility and facilitate their excretion. It is highly probable that p-HMA and its oxidized metabolites undergo glucuronidation and/or sulfation in the liver.

Endogenous Role: Coenzyme Q10 Biosynthesis

A significant finding in human cells is the involvement of p-HMA as an intermediate in the biosynthesis of CoQ10. This pathway highlights a crucial endogenous role for this molecule.

Quantitative Data

Quantitative data on the in vivo metabolism of p-HMA is sparse. The following table summarizes the available information.

| Parameter | Species | Matrix | Value | Reference |

| Detection Limit | Human | Urine | 0.5 pmol | [1] |

| Linear Range | Human | Urine | 0.5 - 500 pmol | [1] |

| Urinary Levels | Human | Urine | Detected but not quantified in normal conditions |

Experimental Protocols

Animal Model and Dosing

-

Species: Male Wistar rats (200-250 g) are commonly used for metabolic studies.

-

Acclimatization: Animals should be acclimatized for at least one week with free access to a standard chow diet and water.

-

Dosing: p-HMA can be administered orally via gavage. The dose will depend on the study's objectives. A preliminary dose-ranging study is recommended.

Sample Collection

-

Urine and Feces: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces. Samples are typically collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Blood: Blood samples can be collected via tail vein or cardiac puncture at various time points post-dosing to determine the pharmacokinetic profile. Plasma should be separated by centrifugation.

-

Sample Storage: All biological samples should be stored at -80°C until analysis.

Sample Preparation and Analysis

A validated analytical method is crucial for the accurate quantification of p-HMA and its metabolites. High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection is a suitable technique.

-

Urine Sample Preparation:

-

Thaw urine samples to room temperature.

-

Centrifuge to remove any precipitates.

-

Acidify the supernatant with HCl.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

-

-

Plasma Sample Preparation:

-

Thaw plasma samples.

-

Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile, methanol).

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or further purified by SPE or LLE.

-

-

HPLC Conditions (Example based on Arai et al., 1997[1]):

-

Column: Chiral ligand-exchange column for enantioselective separation.

-

Mobile Phase: Copper(II) sulfate (B86663) solution with an organic modifier.

-

Detection: Electrochemical detector.

-

Signaling Pathways

Currently, there is a lack of direct evidence from in vivo studies implicating p-HMA or its primary metabolites in specific signaling pathways. However, its structural similarity to other phenolic acids and its role as a precursor to p-hydroxybenzoic acid suggest potential interactions with pathways related to antioxidant defense and inflammation. For instance, some phenolic acids are known to modulate the Nrf2 and NF-κB signaling pathways. Further research is warranted to explore these potential connections.

Conclusion

The in vivo metabolic fate of p-hydroxymandelic acid is an area that requires more extensive investigation. While its endogenous role in CoQ10 biosynthesis is established, the ADME profile of exogenous p-HMA in mammals is largely inferred from studies on related compounds and microbial metabolism. The primary metabolic routes are likely oxidation to p-hydroxybenzoic acid followed by Phase II conjugation. This technical guide provides a foundational understanding based on the current scientific landscape and offers a framework for designing future in vivo studies to elucidate the complete metabolic profile of this intriguing phenolic acid. Such research is essential for fully understanding its potential impact on human health, whether as a dietary component, a drug metabolite, or a therapeutic agent.

References

- 1. Determination of p-hydroxymandelic acid enantiomers in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THE ENZYMATIC OXIDATION OF p-HYDROXYMANDELIC ACID TO p-HYDROXYBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

The p-Hydroxymandelic Acid Degradation Pathway in Pseudomonas Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the p-hydroxymandelic acid degradation pathway in Pseudomonas species. The document outlines the core metabolic route, enzymatic players, genetic organization, and regulatory mechanisms. It is designed to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this catabolic pathway.

Introduction

Pseudomonas species are ubiquitous Gram-negative bacteria renowned for their metabolic versatility, enabling them to degrade a wide array of aromatic compounds. One such pathway is the degradation of mandelic acid and its derivatives, which serves as a model for understanding bacterial catabolism of aromatic acids. A specific variation of this pathway, the p-hydroxymandelic acid degradation pathway, has been characterized in Pseudomonas convexa. This pathway involves the hydroxylation of mandelic acid to p-hydroxymandelic acid, followed by a series of enzymatic reactions that ultimately channel the metabolic intermediates into the central carbon metabolism. Understanding this pathway is crucial for applications in bioremediation, biocatalysis, and as a potential target for antimicrobial drug development.

The Core Metabolic Pathway

The degradation of p-hydroxymandelic acid in Pseudomonas convexa proceeds through a series of enzymatic steps that convert it to intermediates of the β-ketoadipate pathway. The key intermediates in this pathway are p-hydroxybenzaldehyde, p-hydroxybenzoic acid, and protocatechuic acid (3,4-dihydroxybenzoic acid)[1].

The established reaction sequence is as follows:

-

L-Mandelic Acid is hydroxylated to form (S)-p-Hydroxymandelic Acid .

-

(S)-p-Hydroxymandelic Acid is oxidatively decarboxylated to p-Hydroxybenzaldehyde .

-

p-Hydroxybenzaldehyde is oxidized to p-Hydroxybenzoic Acid .

-

p-Hydroxybenzoic Acid is hydroxylated to Protocatechuic Acid , which then enters the β-ketoadipate pathway.

Enzymes of the Pathway

The catabolism of p-hydroxymandelic acid is orchestrated by a series of specialized enzymes. While the initial steps have been characterized in Pseudomonas convexa, the latter enzymes are well-studied in other Pseudomonas species such as P. putida and P. aeruginosa.

L-Mandelate-4-hydroxylase

This enzyme catalyzes the initial hydroxylation of L-mandelic acid to p-hydroxymandelic acid. In Pseudomonas convexa, this soluble enzyme is inducible and requires tetrahydropteridine, reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), and ferrous ions (Fe²⁺) for its activity[1].

L-4-Hydroxymandelate Oxidase (Decarboxylating)

This membrane-bound flavoprotein (FAD) catalyzes the oxidative decarboxylation of (S)-4-hydroxymandelate to p-hydroxybenzaldehyde with the concomitant release of carbon dioxide and hydrogen peroxide[2][3]. The enzyme from P. convexa requires manganese ions (Mn²⁺) for its activity[2].

p-Hydroxybenzaldehyde Dehydrogenase

This enzyme is responsible for the oxidation of p-hydroxybenzaldehyde to p-hydroxybenzoic acid. In Pseudomonas putida, this enzyme is NADP⁺-dependent and is encoded by the pchA gene[4]. It can also act on structurally similar aldehydes[5].

p-Hydroxybenzoate Hydroxylase (PobA)

This flavoprotein monooxygenase catalyzes the hydroxylation of p-hydroxybenzoate to protocatechuate (3,4-dihydroxybenzoate). The enzyme, encoded by the pobA gene in Pseudomonas aeruginosa and other species, utilizes NADPH and molecular oxygen for this reaction[6]. The product, protocatechuic acid, is a key intermediate that is further degraded via the β-ketoadipate pathway.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the p-hydroxymandelic acid degradation pathway. It is important to note that the data are compiled from studies on different Pseudomonas species.

| Enzyme | Species | Substrate | Km (mM) | Vmax | kcat | Optimal pH | Optimal Temp. (°C) | Cofactors | Reference |

| L-Mandelate-4-hydroxylase | P. convexa | L-Mandelic Acid | - | - | - | - | - | Tetrahydropteridine, NADPH, Fe²⁺ | [1] |

| L-4-Hydroxymandelate Oxidase | P. convexa | DL-4-Hydroxymandelate | 0.44 | - | - | 6.6 | 55 | FAD, Mn²⁺ | [2] |

| L-4-Hydroxymandelate Oxidase | P. convexa | FAD | 0.038 | - | - | 6.6 | 55 | FAD, Mn²⁺ | [2] |

| p-Hydroxybenzaldehyde Dehydrogenase | P. putida | p-Hydroxybenzaldehyde | 0.00357 | - | - | - | - | NADP⁺ | |

| p-Hydroxybenzoate Hydroxylase | P. fluorescens | p-Hydroxybenzoate | - | - | - | 8.0 | - | FAD, NADPH | [7] |

Genetic Organization and Regulation

The genes encoding the enzymes for the degradation of aromatic compounds in Pseudomonas are often clustered in operons, allowing for coordinated regulation. While the specific gene cluster for p-hydroxymandelic acid degradation in Pseudomonas convexa has not been fully elucidated, studies on the mandelate and p-cresol (B1678582) pathways in other Pseudomonas species provide a likely model.

In Pseudomonas putida, the gene for p-hydroxybenzaldehyde dehydrogenase, pchA, is located on a plasmid and is part of a larger gene cluster involved in p-cresol degradation[4]. Similarly, the gene for p-hydroxybenzoate hydroxylase, pobA, is part of the pca gene cluster, which is responsible for the degradation of protocatechuate.

The expression of these catabolic pathways is typically induced by the presence of the substrate or an early intermediate. For the mandelate pathway in Pseudomonas aeruginosa, L-mandelate induces the expression of L-mandelate dehydrogenase, while benzoylformate induces the subsequent enzymes[8]. It is plausible that a similar substrate induction mechanism regulates the p-hydroxymandelic acid degradation pathway in P. convexa.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the p-hydroxymandelic acid degradation pathway.

Cultivation of Pseudomonas Species

Objective: To grow Pseudomonas species for enzyme extraction and physiological studies.

Materials:

-

Basal salts medium (e.g., M9 minimal medium)

-

Carbon source (e.g., DL-mandelic acid, 0.2% w/v)

-

Incubator shaker

-

Spectrophotometer

Protocol:

-

Prepare the basal salts medium and autoclave.

-

Prepare a filter-sterilized stock solution of the carbon source.

-

Aseptically add the carbon source to the cooled basal salts medium.

-

Inoculate the medium with a fresh culture of the Pseudomonas strain.

-

Incubate at 30°C with vigorous shaking (200 rpm).

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Harvest cells in the late exponential or early stationary phase by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and store at -80°C until use.

Preparation of Cell-Free Extracts

Objective: To prepare crude enzyme extracts for activity assays.

Materials:

-

Washed bacterial cell pellet

-

Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM DTT and 0.1 mM EDTA)

-

Sonciator or French press

-

Ultracentrifuge

Protocol:

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing through a French press.

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.

-

To separate soluble and membrane fractions, ultracentrifuge the supernatant at a high speed (e.g., 100,000 x g for 1 hour at 4°C).

-

The resulting supernatant is the soluble fraction, and the pellet contains the membrane fraction. The membrane fraction can be resuspended in lysis buffer.

-

Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

Enzyme Assay: L-4-Hydroxymandelate Oxidase

Objective: To measure the activity of L-4-hydroxymandelate oxidase.

Materials:

-

Cell-free extract (membrane fraction)

-

Assay buffer (e.g., 80 mM potassium phosphate buffer, pH 6.6)

-

Substrate solution (e.g., 10 mM DL-p-hydroxymandelic acid)

-

Cofactor solutions (e.g., 1 mM FAD, 10 mM MnCl₂)

-

2,4-Dinitrophenylhydrazine (DNPH) reagent

-

Spectrophotometer

Protocol:

-

The assay measures the formation of p-hydroxybenzaldehyde by reacting it with DNPH.

-

Set up the reaction mixture in a microcentrifuge tube containing assay buffer, FAD, and MnCl₂.

-

Add the cell-free extract and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, DL-p-hydroxymandelic acid.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of DNPH reagent.

-

Incubate for 10 minutes at room temperature to allow for derivatization of the aldehyde.

-

Add a strong base (e.g., 1 M NaOH) to develop the color.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the amount of product formed using a standard curve of p-hydroxybenzaldehyde.

-

One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of p-hydroxybenzaldehyde per minute under the assay conditions.

Conclusion and Future Directions

The p-hydroxymandelic acid degradation pathway in Pseudomonas species represents an important facet of their remarkable metabolic capabilities. This guide has provided a comprehensive overview of the pathway, the enzymes involved, their quantitative properties, and the underlying genetic and regulatory principles based on current knowledge. The detailed experimental protocols offer a practical starting point for researchers aiming to further investigate this pathway.

Significant research opportunities remain, particularly in elucidating the complete genetic and regulatory network of this pathway in Pseudomonas convexa. A thorough characterization of L-mandelate-4-hydroxylase and a comparative kinetic analysis of all pathway enzymes from a single species would provide a more complete quantitative understanding. Such knowledge will be invaluable for harnessing these biocatalysts for applications in green chemistry and for the development of novel strategies to combat Pseudomonas infections.

References

- 1. Purification and properties of p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-hydroxymandelate oxidase - Wikipedia [en.wikipedia.org]

- 4. Organization and sequences of p-hydroxybenzaldehyde dehydrogenase and other plasmid-encoded genes for early enzymes of the p-cresol degradative pathway in Pseudomonas putida NCIMB 9866 and 9869 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of p-hydroxybenzaldehyde as the ligand in the green form of old yellow enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. 4-Hydroxybenzoate hydroxylase from Pseudomonas sp. CBS3. Purification, characterization, gene cloning, sequence analysis and assignment of structural features determining the coenzyme specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic mechanism of p-hydroxybenzoate hydroxylase with p-mercaptobenzoate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

De Novo Biosynthesis of 4-Hydroxymandelic Acid in Saccharomyces cerevisiae

An in-depth technical guide on the de novo biosynthesis of 4-hydroxymandelic acid in Saccharomyces cerevisiae.

Introduction